![molecular formula C22H26N4O3S3 B2548637 (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone CAS No. 1098642-70-6](/img/structure/B2548637.png)
(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone
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Overview
Description
Synthesis Analysis
A library of substituted (1- (benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells by employing 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay .Scientific Research Applications
- Thiazoles have been investigated for their antitumor properties. For instance, researchers synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and evaluated their cytotoxicity on human tumor cell lines. Some derivatives demonstrated potent effects against prostate cancer .
Antitumor and Cytotoxic Activity
Mechanism of Action
Target of Action
The compound contains a benzothiazole and a piperazine moiety. Benzothiazole derivatives have been known to exhibit various biological activities such as oxidosqualene cyclase inhibitors . Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Based on the known activities of benzothiazole and piperazine derivatives, it could potentially affect pathways related to oxidosqualene cyclase, viral replication, neurotransmission, bacterial growth, hiv-1 replication, and mc4 receptor signaling .
Pharmacokinetics
The compound’s structure suggests it might have good drug-likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Based on the known activities of benzothiazole and piperazine derivatives, potential effects could include inhibition of oxidosqualene cyclase, disruption of viral replication, modulation of neurotransmission, inhibition of bacterial growth, inhibition of hiv-1 replication, and activation of mc4 receptors .
properties
IUPAC Name |
[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S3/c1-2-16-6-3-8-18-20(16)23-22(31-18)25-13-11-24(12-14-25)21(27)17-7-4-10-26(17)32(28,29)19-9-5-15-30-19/h3,5-6,8-9,15,17H,2,4,7,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSULDFHXQYHTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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